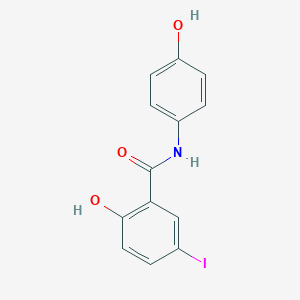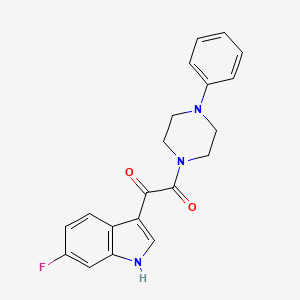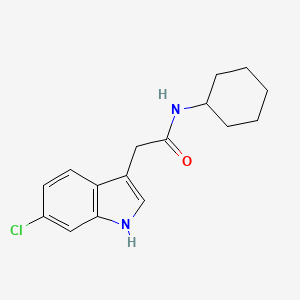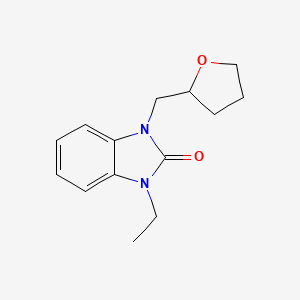
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide, also known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is not fully understood. However, studies have suggested that it may exert its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to reduce oxidative stress and lipid peroxidation, which can damage cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is that it has been shown to be relatively safe and well-tolerated in animal studies. However, its low solubility in water can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer drugs. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide and its potential for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide involves a multistep process that starts with the reaction of 4-hydroxybenzaldehyde with iodine in the presence of an acid catalyst to form 4-iodo-2-hydroxybenzaldehyde. This intermediate is then reacted with 4-hydroxyaniline in the presence of a base catalyst to form 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have shown that 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide inhibits the proliferation and migration of cancer cells, suggesting that it may have potential as a cancer treatment. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(16)5-3-9/h1-7,16-17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMNYARMXFNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)
![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)

![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)